molecular formula C14H12N4S2 B10903711 4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10903711
M. Wt: 300.4 g/mol
InChI Key: YFWXNSBUEXYXLT-CXUHLZMHSA-N
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Description

4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a thiol group, and a benzyl-substituted thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the condensation of 5-benzylthiophene-2-carbaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity.

Properties

Molecular Formula

C14H12N4S2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[(E)-(5-benzylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4S2/c19-14-17-15-10-18(14)16-9-13-7-6-12(20-13)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,17,19)/b16-9+

InChI Key

YFWXNSBUEXYXLT-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC=C(S2)/C=N/N3C=NNC3=S

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(S2)C=NN3C=NNC3=S

Origin of Product

United States

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